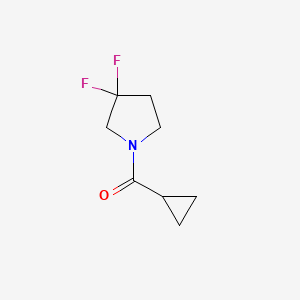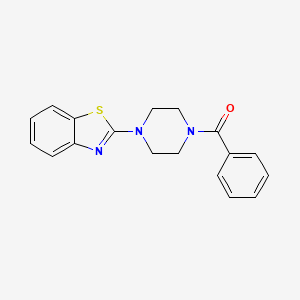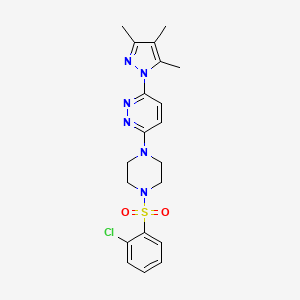
3-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound that features a pyridazine core substituted with a piperazine ring and a pyrazole ring The presence of a sulfonyl group attached to the piperazine ring and a chlorophenyl group adds to its chemical diversity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyridazine Core: Starting with a suitable pyridazine precursor, such as 3,6-dichloropyridazine, which undergoes nucleophilic substitution reactions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction with 1-(2-chlorophenylsulfonyl)piperazine.
Attachment of the Pyrazole Ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes the use of high-throughput reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperazine rings.
Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to sulfides or amines.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, it is studied for its potential as a ligand in receptor binding studies. The piperazine and pyrazole rings are known to interact with various biological targets.
Medicine
Medicinally, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.
Industry
In the industrial sector, it may be used in the development of new materials or as a catalyst in chemical reactions due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form hydrogen bonds, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-(Phenylsulfonyl)piperazin-1-yl)pyridazine: Lacks the chlorophenyl and trimethylpyrazole groups.
3-(4-((2-Bromophenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine: Similar structure but with a bromine atom instead of chlorine.
3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine: Lacks the methyl groups on the pyrazole ring.
Uniqueness
The unique combination of functional groups in 3-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine provides it with distinct chemical and biological properties. The presence of the chlorophenyl group enhances its potential for specific receptor interactions, while the trimethylpyrazole group may improve its pharmacokinetic profile.
This detailed overview should provide a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique characteristics
Propiedades
IUPAC Name |
3-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O2S/c1-14-15(2)24-27(16(14)3)20-9-8-19(22-23-20)25-10-12-26(13-11-25)30(28,29)18-7-5-4-6-17(18)21/h4-9H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOJGBALTHCLAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(4-Isopropylphenyl)-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2887935.png)
![4-{[4-(tert-butyl)benzyl]sulfanyl}-N-methyl-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2887936.png)
![3-[3-Hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B2887937.png)

![3-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B2887940.png)
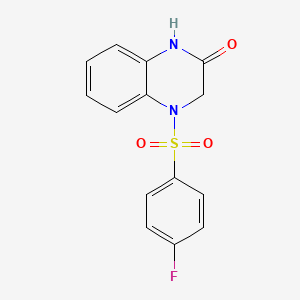
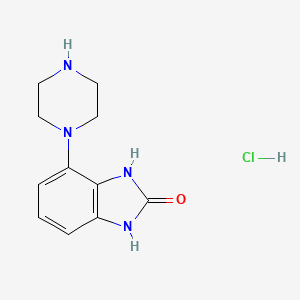
![1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B2887947.png)
![2-[(4-ethenylbenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2887950.png)
![2-fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzene-1-sulfonamide](/img/structure/B2887951.png)
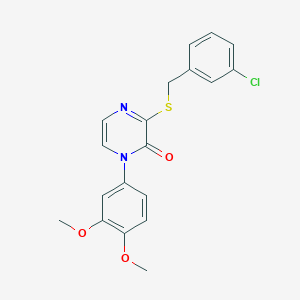
![1-[2-(4-methoxyphenyl)ethyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea](/img/structure/B2887953.png)
